molecular formula C15H15N5O2S B2918097 4-(2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine CAS No. 2034511-40-3

4-(2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine

Katalognummer: B2918097
CAS-Nummer: 2034511-40-3
Molekulargewicht: 329.38
InChI-Schlüssel: SISXZDYAJCEOLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine is a novel chemical compound designed for pharmaceutical and life sciences research. Its structure incorporates several pharmacologically significant heterocycles, including a 1,2,4-oxadiazole, a pyrimidine, a thiophene, and a morpholine ring. The 1,2,4-oxadiazole moiety is recognized as a privileged scaffold in medicinal chemistry due to its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in drug candidates . This heterocycle is known to exhibit a wide spectrum of biological activities and is present in commercially available drugs . The integration of the morpholine ring is a common strategy in drug design, as this saturated nitrogen-oxygen heterocycle is frequently used to enhance aqueous solubility and influence the pharmacokinetic profile of potential therapeutic agents . Similarly, the pyrimidine core is a fundamental building block in nucleic acids and many marketed drugs, often contributing to targeted biological activity. This specific molecular architecture makes this compound a valuable intermediate for researchers exploring new active compounds in areas such as oncology, antiviral therapy, and metabolic diseases. It is ideal for screening against biological targets, conducting structure-activity relationship (SAR) studies, and developing novel inhibitor molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

4-[2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-10-16-8-12(14(17-10)20-3-5-21-6-4-20)15-18-13(19-22-15)11-2-7-23-9-11/h2,7-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISXZDYAJCEOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N2CCOCC2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine represents a novel structure within the class of oxadiazole derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a morpholine ring, a pyrimidine moiety, and a thiophene-substituted oxadiazole.

PropertyValue
Molecular Formula C14H16N4O2S
Molecular Weight 288.36 g/mol
CAS Number Not available
IUPAC Name This compound

Biological Activities

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:

Anticancer Activity

  • Mechanism of Action : Compounds containing the oxadiazole motif are known to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . The presence of the thiophene and pyrimidine rings may enhance this activity by interacting with multiple biological targets.
  • Case Studies :
    • A study on similar oxadiazole derivatives reported significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .
    • Another derivative demonstrated selective activity against renal cancer cell lines with an IC50 value of 1.143 μM .

Antimicrobial Activity

Oxadiazole derivatives have been explored for their antibacterial and antifungal properties. The compound's structure suggests potential interactions with bacterial cell membranes or enzymatic pathways critical for microbial survival.

Anti-inflammatory Properties

Research has shown that certain oxadiazoles can inhibit inflammatory pathways by blocking cyclooxygenases (COX) and other inflammatory mediators. This could position the compound as a candidate for treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in various cellular processes including cell cycle regulation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Key Substituents Molecular Weight Biological Target
4-(2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine Pyrimidine Morpholine, oxadiazole-thiophene ~387.4 (calc.) Hypothesized: Kinases
PI-103 (4-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine) Thieno[3,2-d]pyrimidine (fused) Morpholine 447.5 PI3K/mTOR
4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine Pyrimidine Morpholine, triazole-thioether 497.4 HDAC
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole Fluorophenyl, triazole 522.5 Not specified
Key Observations:

Substituent Effects :

  • The oxadiazole-thiophene group in the target compound contrasts with PI-103’s fused thiophene and the HDAC inhibitor’s triazole-thioether . Oxadiazoles are electron-deficient, favoring interactions with hydrophobic enzyme pockets, while triazoles offer hydrogen-bonding capability.
  • The morpholine group in all three compounds improves solubility and may act as a hydrogen-bond acceptor.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Solubility (Predicted) LogP (Estimated) Crystallinity
Target Compound Moderate (DMF-soluble) ~2.5 Likely planar (similar to )
PI-103 Low ~3.8 Crystalline
HDAC Inhibitor Low ~4.1 Amorphous
  • Solubility : The target compound’s oxadiazole-thiophene may reduce solubility compared to triazole-containing analogues but improve it relative to PI-103’s fused system.
  • Crystallinity : Compounds with planar substituents (e.g., fluorophenyl groups in ) exhibit higher crystallinity, suggesting the target compound’s oxadiazole-thiophene may adopt similar conformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic coupling. Key steps include:

Oxadiazole Formation : Reacting thiophene-3-carboxylic acid with amidoxime under microwave-assisted conditions (e.g., 120°C, 30 min) to form the 1,2,4-oxadiazole core .

Pyrimidine Functionalization : Coupling the oxadiazole intermediate with 2-methylpyrimidin-4-yl chloride via nucleophilic aromatic substitution.

Morpholine Introduction : Reacting the pyrimidine intermediate with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .

  • Data Table :
StepReagents/ConditionsYield (%)Reference
OxadiazoleMicrowave, 120°C, 30 min85–90
Pyrimidine couplingDMF, 80°C, 12 h65–70
Morpholine additionK₂CO₃, DMF, 80°C75–80

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Characterization involves:

NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., morpholine protons at δ 3.55–3.85 ppm, pyrimidine protons at δ 8.1–8.3 ppm) .

Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+^+ calculated for C₁₉H₁₈N₅O₂S: 388.1184) .

X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., morpholine ring adopts a chair conformation) .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with conflicting literature reports?

  • Methodological Answer : Conflicting yields (e.g., 65–90% for oxadiazole formation) may arise from solvent polarity, temperature, or catalyst choice. Strategies include:

Microwave-Assisted Synthesis : Reduces reaction time and improves purity (e.g., 90% yield in 30 min vs. 70% in 6 hours via conventional heating) .

Catalyst Screening : Use Pd/C or CuI for coupling steps to minimize by-products .

  • Data Contradiction Analysis :
MethodTime (h)Yield (%)Purity (%)
Conventional67095
Microwave0.59099

Q. What analytical methods validate the compound’s purity in complex matrices (e.g., biological samples)?

  • Methodological Answer :

HPLC-UV/HRMS : Use C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate degradation products .

Spectrophotometric Validation : Linear range (1–50 µg/mL), LOD = 0.2 µg/mL, LOQ = 0.6 µg/mL, as per ICH guidelines .

  • Validation Parameters :
ParameterValueReference
Linearity (R²)>0.999
Recovery (%)98–102
Intra-day RSD<2%

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

Oxadiazole Replacement : Replacing thiophene with pyridine reduces PI3Kα inhibition (IC₅₀ increases from 12 nM to 450 nM) .

Morpholine Substitution : Cyclohexyl analogs show lower solubility but improved metabolic stability .

  • SAR Data Table :
ModificationActivity (IC₅₀, nM)Solubility (µg/mL)
Thiophene-oxadiazole125.2
Pyridine-oxadiazole4508.1

Q. How are computational methods used to resolve contradictory binding affinity data?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) reconcile discrepancies by:

Binding Mode Analysis : Identify key interactions (e.g., morpholine oxygen with Lys802 in PI3Kα) .

Free Energy Calculations : MM-PBSA predicts ΔG values correlating with experimental IC₅₀ (R² = 0.89) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.